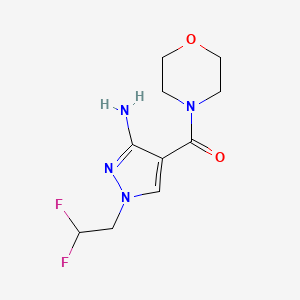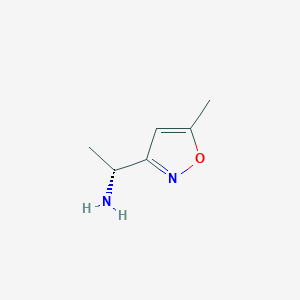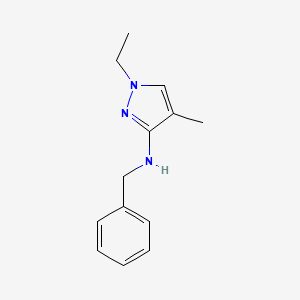
1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(2,2-Difluoroéthyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine est un composé organique synthétique appartenant à la classe des pyrazoles. Ce composé se caractérise par la présence d'un groupe difluoroéthyle, d'un groupe morpholin-4-ylcarbonyl et d'un groupe amine attaché au cycle pyrazole.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 1-(2,2-Difluoroéthyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine implique généralement plusieurs étapes :
Formation du cycle Pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l'hydrazine avec une 1,3-dicétone en milieu acide ou basique.
Introduction du groupe Difluoroéthyle : Le groupe difluoroéthyle peut être introduit par une réaction de substitution nucléophile en utilisant un agent difluoroéthylant approprié.
Fixation du groupe Morpholin-4-ylcarbonyl : Cette étape implique la réaction de l'intermédiaire pyrazole avec la morpholine et un agent carbonylant, tel que le phosgène ou un dérivé de chlorure de carbonyle, dans des conditions contrôlées.
Amination Finale :
Méthodes de Production Industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle qualité.
Analyse Des Réactions Chimiques
Types de Réactions
La 1-(2,2-Difluoroéthyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et Conditions Courants
Oxydation : Peroxyde d'hydrogène en présence d'un catalyseur.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Agents halogénants pour la substitution électrophile ou nucléophiles pour la substitution nucléophile.
Principaux Produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé de cétone difluoroéthylique, tandis que la réduction pourrait produire un dérivé d'alcool difluoroéthylique.
4. Applications de Recherche Scientifique
La 1-(2,2-Difluoroéthyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Médecine : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
5. Mécanisme d'Action
Le mécanisme d'action de la 1-(2,2-Difluoroéthyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité par le biais d'interactions de liaison. Les groupes difluoroéthyle et morpholin-4-ylcarbonyl peuvent jouer un rôle dans l'amélioration de l'affinité de liaison et de la spécificité du composé.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl and morpholin-4-ylcarbonyl groups may play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés Similaires
1-(2,2-Difluoroéthyl)-4-(pipéridin-4-ylcarbonyl)-1H-pyrazol-3-amine : Structure similaire, mais avec un cycle pipéridine au lieu de la morpholine.
1-(2,2-Difluoroéthyl)-4-(pyrrolidin-4-ylcarbonyl)-1H-pyrazol-3-amine : Structure similaire, mais avec un cycle pyrrolidine au lieu de la morpholine.
Unicité
La 1-(2,2-Difluoroéthyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine est unique en raison de la présence du groupe morpholin-4-ylcarbonyl, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues. Cette unicité peut être exploitée dans la conception de nouveaux composés aux propriétés adaptées à des applications spécifiques.
Propriétés
Formule moléculaire |
C10H14F2N4O2 |
|---|---|
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
[3-amino-1-(2,2-difluoroethyl)pyrazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H14F2N4O2/c11-8(12)6-16-5-7(9(13)14-16)10(17)15-1-3-18-4-2-15/h5,8H,1-4,6H2,(H2,13,14) |
Clé InChI |
PHLDOIMWFYCXDI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=CN(N=C2N)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736310.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736323.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736324.png)
![1-(2,2-difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736325.png)


![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736361.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736369.png)
![4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736373.png)
![2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736376.png)
![3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11736377.png)
![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11736378.png)
![1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one](/img/structure/B11736379.png)
